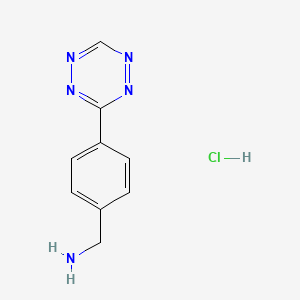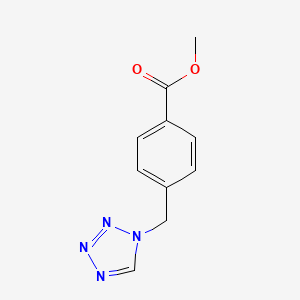
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate
概要
説明
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a tetrazole-based compound with the molecular formula C10H10N4O2. It is known for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
作用機序
Target of Action
They can interact with biological targets such as enzymes or receptors through hydrogen bonding .
Mode of Action
Tetrazole derivatives are known to act as inhibitors or activators of certain enzymes, and they can also interact with various receptors .
Biochemical Pathways
Without specific information on “Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate”, it’s difficult to determine the exact biochemical pathways it might affect. Tetrazole derivatives are involved in a wide range of biochemical processes, depending on their specific structures and targets .
Pharmacokinetics
Esters like benzoate esters are often used in drug design to improve the drug’s solubility and absorption .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the stability of ester bonds like the one in benzoate can be affected by pH and the presence of esterases .
生化学分析
Biochemical Properties
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound acts as a bioisostere of carboxylic acids, allowing it to participate in receptor-ligand interactions more effectively . This compound has been shown to interact with enzymes such as cyclooxygenase, leading to anti-inflammatory effects . Additionally, it exhibits antibacterial and antifungal activities by binding to bacterial and fungal enzymes, disrupting their normal functions .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune responses . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tetrazole ring allows the compound to bind to specific enzymes and receptors, inhibiting or activating their functions . For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to its antimicrobial, antiviral, and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown good stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular metabolism and function, particularly in the context of chronic inflammation and cancer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are further conjugated and excreted . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and brain . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins . The ability of this compound to penetrate the blood-brain barrier makes it a potential candidate for treating central nervous system disorders .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with sodium azide, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted tetrazole compounds, each with distinct chemical and biological properties.
科学的研究の応用
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: Shows promise in anticancer and anti-inflammatory research, with studies indicating its potential to inhibit the growth of cancer cells and reduce inflammation.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
類似化合物との比較
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar biological activities but lacking the benzoate ester group.
5-(Benzylsulfanyl)-1H-tetrazole: Another tetrazole derivative with distinct chemical properties and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A related compound with a triazole ring instead of a tetrazole ring, used in similar research contexts.
Uniqueness
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate is unique due to its combination of a tetrazole ring and a benzoate ester group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler tetrazole or benzoate compounds.
特性
IUPAC Name |
methyl 4-(tetrazol-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)9-4-2-8(3-5-9)6-14-7-11-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPHTIPALHMXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)


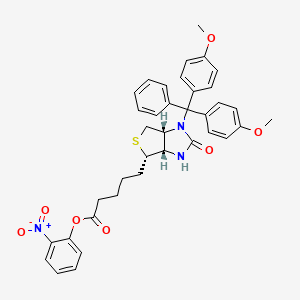
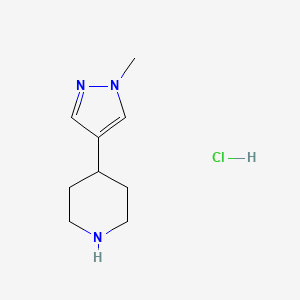
![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)

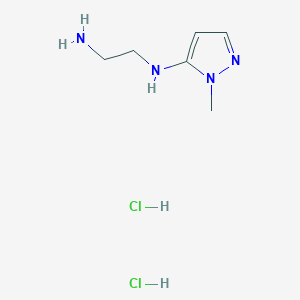

![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)


